molecular formula C15H23N3O4S B3226058 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide CAS No. 1251631-08-9

2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide

Cat. No.: B3226058
CAS No.: 1251631-08-9
M. Wt: 341.4
InChI Key: CZHXVKKTGGQDAI-UHFFFAOYSA-N
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Description

2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide is a synthetic small-molecule compound characterized by a dihydropyridinone core substituted with a piperidine sulfonyl group at the 5-position and an N-propylacetamide side chain. Its structural uniqueness lies in the combination of a sulfonamide moiety, which enhances solubility and target-binding affinity, and the dihydropyridinone scaffold, which is associated with diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-2-8-16-14(19)12-17-11-13(6-7-15(17)20)23(21,22)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10,12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHXVKKTGGQDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C=CC1=O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide typically involves multiple steps, starting with the preparation of the piperidine and dihydropyridinone intermediates. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Scientific Research Applications

Therapeutic Potential

This compound is primarily recognized for its neuropharmacological properties . It has been studied as a potential treatment for neurological disorders such as epilepsy and other conditions linked to glutamatergic dysfunction.

Case Study: AMPA Receptor Antagonism

A notable study highlighted the compound's role as a noncompetitive antagonist of AMPA-type glutamate receptors , which are crucial in synaptic transmission and plasticity. The compound demonstrated significant efficacy in reducing AMPA-induced calcium influx in vitro, with an IC50 of 60 nM, indicating potent activity against excitotoxicity associated with epilepsy .

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Piperidine derivative + pyridine compoundPalladium-catalyzed reactionHigh
2Intermediate product + acetic anhydrideReflux in organic solventModerate
3Final purification stepCrystallization or chromatographyHigh

Research indicates that the compound exhibits a range of biological activities beyond its neuroprotective effects. These include:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties against various cancer cell lines, including breast cancer (MCF7) cells .
Activity TypeTarget Cell LineIC50 Value (µM)
AnticancerMCF7 (breast cancer)<10
NeuroprotectiveNeuronal cells0.06

Mechanism of Action

The mechanism of action of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. Dichloropyridyl Groups : The piperidine sulfonyl group in the target compound likely improves aqueous solubility compared to the dichloropyridyl group in LEO 29102, which is more lipophilic and associated with topical applications .

Dihydropyridinone vs.

Safety Profile : The target compound’s safety guidelines align with its fluorophenyl and chlorophenyl analogs, emphasizing heat avoidance and PPE use, suggesting reactive or thermally unstable intermediates in synthesis .

Impurity and Stability Considerations

The compound’s synthesis may generate impurities such as pyrrolidin-2-one (MM0083.05) or pyridin-2-ol (MM1372.03), which are common in acetamide-related syntheses . Stability data for similar compounds indicate that the dihydropyridinone ring is susceptible to oxidation, necessitating storage under inert conditions .

Biological Activity

The compound 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide is a member of the dihydropyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a piperidine sulfonamide substituent, which is significant for its biological activity. The molecular formula is C13H18N2O3SC_{13}H_{18}N_2O_3S, and it exhibits properties typical of compounds in this class, including the ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing piperidine and sulfonamide moieties exhibit notable antimicrobial properties. In a study evaluating various piperidine derivatives, it was found that several exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is crucial for this activity, as it enhances the compound's ability to inhibit bacterial growth.

2. Enzyme Inhibition

The compound has been shown to possess inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
  • Urease : The compound demonstrated strong urease inhibition, which is relevant for treating infections caused by urease-producing bacteria .

3. Anticancer Potential

Dihydropyridines have been investigated for their anticancer properties. Compounds structurally similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF7) . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It may act as a modulator at neurotransmitter receptors, particularly in the glutamatergic system, which is implicated in neurodegenerative diseases .
  • Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, leading to effective inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectiveness
AntibacterialSalmonella typhiModerate to Strong
Bacillus subtilisModerate
Enzyme InhibitionAcetylcholinesterase (AChE)Strong Inhibition
UreaseStrong Inhibition
AnticancerMCF7 Breast Cancer CellsPromising Results

Case Study: Anticancer Activity

In a recent study focusing on the anticancer potential of dihydropyridine derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the optimized synthetic routes for 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a piperidine-sulfonyl derivative with a functionalized dihydropyridinone precursor. Key steps include:
  • Sulfonylation : Reacting piperidine with sulfonyl chloride under anhydrous conditions.
  • Ring Formation : Cyclization of the intermediate using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol.
  • Acetamide Coupling : Introducing the N-propylacetamide moiety via nucleophilic acyl substitution.
    Optimization involves monitoring reaction progress with thin-layer chromatography (TLC) and adjusting pH (6.5–7.5) to minimize side reactions. Temperature control (60–80°C) during cyclization improves yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How should researchers characterize the structural features of this compound to confirm its identity and assess purity?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, focusing on the piperidine-sulfonyl (δ 3.2–3.5 ppm) and dihydropyridinone (δ 6.8–7.1 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+: ~367.4 Da) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Screen for target engagement using:
  • Enzyme Inhibition Assays : Dose-dependent inhibition of proteases or kinases (e.g., IC50_{50} determination via fluorogenic substrates).
  • Cell Viability Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
    Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .

Advanced Research Questions

Q. How can computational modeling guide the rational design of analogs with enhanced target specificity?

  • Methodological Answer : Employ:
  • Molecular Docking : Use AutoDock Vina to model interactions between the piperidine-sulfonyl group and target proteins (e.g., COX-2 or PARP-1). Focus on hydrogen bonding (sulfonyl oxygen) and hydrophobic packing (piperidine ring) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) to assess binding stability in aqueous environments .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to predict activity cliffs .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the piperidine-1-sulfonyl moiety in pharmacological activity?

  • Methodological Answer : Design analogs with:
  • Piperidine Modifications : Replace piperidine with morpholine or azepane to test ring size impact.
  • Sulfonyl Group Variations : Substitute with carbonyl or phosphoryl groups to assess hydrogen-bonding capacity.
    Evaluate changes in potency via IC50_{50} shifts (>3-fold indicates critical role) . Cross-validate with X-ray crystallography of target-ligand complexes .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Address discrepancies through:
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) to detect inactive or toxic metabolites via UPLC-QTOF .
  • Embedded Experimental Design : Combine quantitative in vivo efficacy metrics (tumor volume reduction) with qualitative histopathology to contextualize mechanisms .

Q. How should researchers optimize formulation to overcome solubility challenges in preclinical studies?

  • Methodological Answer : Test:
  • Co-Solvent Systems : 10% DMSO + 5% Tween-80 in saline for intravenous delivery.
  • Nanoformulations : PEGylated liposomes (100–150 nm diameter) to enhance bioavailability.
    Characterize stability via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) . Validate efficacy in xenograft models .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s mechanism of action across different cell lines?

  • Methodological Answer : Conduct:
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis vs. autophagy).
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions.
    Reconcile results by correlating cell line genetic backgrounds (e.g., p53 status) with response variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide

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